![molecular formula C8H8N2 B1394184 4-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190321-86-8](/img/structure/B1394184.png)

4-methyl-1H-pyrrolo[2,3-c]pyridine

Übersicht

Beschreibung

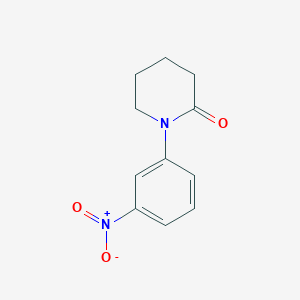

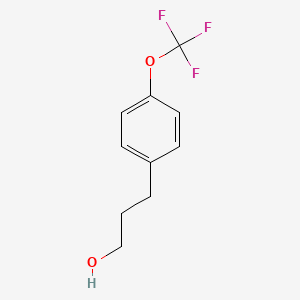

“4-methyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It is one of the six structural isomers of the bicyclic ring system . This compound has been studied for its diverse biological and medicinal importance .

Synthesis Analysis

The synthesis of “this compound” involves several experimental steps . One study reported the synthesis of new derivatives of 3,4-pyridinedicarboximide . Another study discussed the synthesis of pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Chemical Reactions Analysis

Pyrrolopyridines, including “this compound”, have been studied for their chemical reactions. One study reported that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been studied using various techniques. One study carried out experimental measurements using 1H NMR spectra, IR spectra, elemental analyses, and differential scanning calorimetry .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

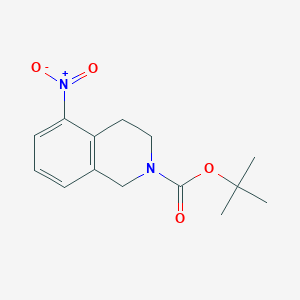

4-methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives can be synthesized through various methods. For instance, an efficient synthesis technique involves sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by debenzylation. This method is applicable to different N6-substituted 1-methyl-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).

Biological Activity

Pyrrolo[3,4-c]pyridine derivatives demonstrate a broad spectrum of pharmacological properties. They have been studied as analgesic and sedative agents and shown potential for treating diseases of the nervous and immune systems. Research indicates their utility in antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Chemical Reactions

This compound is a versatile building block, facilitating the synthesis of various derivatives. It allows for the creation of 4-substituted 7-azaindole derivatives via simple nucleophilic displacement, highlighting its significance in organic synthesis (Figueroa‐Pérez et al., 2006).

Antitumor Activity

1H-pyrrolo[2,3-b]pyridine derivatives, such as nortopsentin analogues, exhibit significant antitumor activity. They have been studied in models of diffuse malignant peritoneal mesothelioma, showing the ability to inhibit cell proliferation and induce apoptotic responses (Carbone et al., 2013).

Electronic Structure Analysis

Studies on compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine involve experimental charge density distribution analysis. This analysis provides insights into the covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton, which is crucial for understanding the electronic structure and reactivity of such compounds (Hazra et al., 2012).

Safety and Hazards

The safety and hazards of “4-methyl-1H-pyrrolo[2,3-c]pyridine” have been reported. One source mentions that personal protective equipment should be used to avoid dust formation, breathing vapours, mist, or gas, and breathing dust . Another source mentions hazard classifications including Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Zukünftige Richtungen

The future directions for “4-methyl-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its therapeutic potential. More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described, which are included in more than 5500 references . This suggests that there is significant interest in developing new compounds containing this scaffold .

Wirkmechanismus

Target of Action

Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been found to have potential as analgesic and sedative agents, and can be used to treat diseases of the nervous and immune systems . They also exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Mode of Action

It’s known that pyrrolopyridine derivatives can inhibit the phosphorylation of certain proteins, which can regulate various signaling pathways .

Biochemical Pathways

It’s known that pyrrolopyridine derivatives can regulate the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Result of Action

It’s known that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis .

Biochemische Analyse

Biochemical Properties

4-methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, this compound can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to changes in cell signaling and function . Additionally, this compound can interact with DNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . This metabolism can affect the compound’s bioavailability and activity . Additionally, this compound can influence metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and affects gene expression . Additionally, this compound can be found in the mitochondria, where it influences cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

4-methyl-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-9-5-8-7(6)2-3-10-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAARYQDTXBRXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676852 | |

| Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190321-86-8 | |

| Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)

![3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)](/img/structure/B1394109.png)

![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)